Sodium 2-oxobutyrate
Overview
Description
Sodium 2-oxobutyrate, also known as sodium butyrate (NaB), is a sodium salt of butyric acid. It is a physiologically produced short-chain fatty acid with a variety of biological functions, including the regulation of the immune system, antioxidant and anti-inflammatory abilities, and modulation of signal transduction pathways . Sodium butyrate is produced in the gut through the fermentation of dietary fiber by the microbiota of the large intestine .
Synthesis Analysis
While the provided papers do not detail the synthesis of sodium 2-oxobutyrate, its biological production is implied through the fermentation process in the gut microbiota. This compound is naturally occurring and is involved in various cellular processes in the body .
Molecular Structure Analysis
The molecular structure of sodium 2-oxobutyrate has been characterized in the crystal form. It crystallizes in the orthorhombic space group Pbcn, with eight molecules per unit cell. The structure is held together by Na-O bonds forming infinite layers parallel to the (100) plane, with one side of the molecules tightly bound by Na-O bonds and the other side by van der Waals bonds .
Chemical Reactions Analysis
Sodium butyrate is involved in several chemical reactions within the body. It has been shown to inhibit c-myc splicing and interfere with signal transduction in ovarian carcinoma cells, suggesting a role in down-regulating growth-related proto-oncogenes . Additionally, sodium butyrate can modulate the activity of serine/threonine kinases and release Ca2+ from intracellular stores .
Physical and Chemical Properties Analysis
Sodium butyrate exhibits anti-inflammatory properties by down-regulating the NF-κB and NLRP3 signaling pathways and activating histone acetylation in bovine macrophages . It also protects against oxidative stress by improving specific antioxidant enzymes and regulating mitochondrial redox homeostasis . In HepG2 cells, sodium butyrate modulates the Nrf2 pathway and mitochondrial function, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . Furthermore, it has been shown to delay neutrophil apoptosis by affecting chromatin structure and function, which suggests that it may play a role in protein biosynthesis and cell survival .
Scientific Research Applications
Biocatalytic Production
Sodium 2-oxobutyrate serves as an important intermediate in various industries, including chemical, drug, and food sectors. Research has demonstrated its efficient production through biocatalytic processes. For instance, Pseudomonas stutzeri SDM, with NAD-independent lactate dehydrogenases, effectively converts 2-hydroxybutyrate into 2-oxobutyrate with a high yield and concentration (Gao et al., 2010).
Stability and Effect on Enzyme Activity
In another study, the stability of sodium 2-oxobutyrate, especially in comparison to its free acid form, was emphasized. It is preferred as a substrate for the “2-hydroxybutyrate dehydrogenase” reaction due to its stability, which is significant in understanding enzyme activities and interactions (Wilkinson, Jenkins, & Tuey, 1968).
Bioconversion from l-Threonine
A study on bioconversion showcased that l-Threonine, an industrial fermentation product, could be a suitable starting material for the production of 2-oxobutyrate. Utilizing whole cells of Pseudomonas stutzeri SDM for this conversion resulted in high concentration and molar conversion rate of 2-oxobutyrate, highlighting its potential for industrial applications (Zhang et al., 2012).
Synthesis in Chemical Processes
The synthesis of related compounds, like calcium 3-methyl-2-oxobutyrate, has been explored to understand the chemical processes involved and optimize conditions for higher yields. These studies contribute to the broader understanding of manipulating 2-oxobutyrate and its derivatives for various applications (Qian, 2009).
Insights from Spectral Investigation
Spectral investigations, such as the study on sodium salt of acenocoumarol, provide insights into the molecular structure and interactions of sodium salts, including those similar to sodium 2-oxobutyrate. These studies are crucial for understanding the physical and chemical properties of these compounds (Joe et al., 2009).
properties
IUPAC Name |
sodium;2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMAHKUSIHRMR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
600-18-0 (Parent) | |
Record name | Butyric acid, 2-oxo-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883538 | |
Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-oxobutyrate | |
CAS RN |
2013-26-5 | |
Record name | Butyric acid, 2-oxo-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2-OXOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1632PHS2FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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